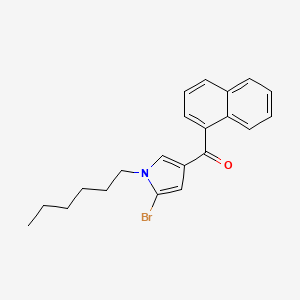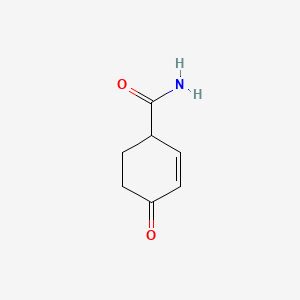
(S)-(+)-(2-Naphthyl)-1,2-ethanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(+)-(2-Naphthyl)-1,2-ethanediol is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of a naphthalene ring attached to a 1,2-ethanediol moiety. The compound’s chirality arises from the stereocenter at the second carbon of the ethanediol group, making it an enantiomerically pure substance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-(2-Naphthyl)-1,2-ethanediol typically involves asymmetric reduction of the corresponding ketone, (2-Naphthyl)-2-oxoethanol. This reduction can be achieved using chiral catalysts or reagents such as borane complexes with chiral ligands. The reaction is usually carried out under mild conditions to ensure high enantioselectivity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of biocatalysts, such as enzymes, to achieve the desired stereochemistry. Enzymatic reduction methods are preferred due to their high specificity and environmentally friendly nature. Additionally, continuous flow reactors can be employed to enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: (S)-(+)-(2-Naphthyl)-1,2-ethanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.
Reduction: Further reduction can yield different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for hydroxyl group substitution.
Major Products: The major products formed from these reactions include various naphthyl derivatives, such as naphthyl ketones, naphthyl carboxylic acids, and substituted naphthyl ethanediols.
Aplicaciones Científicas De Investigación
(S)-(+)-(2-Naphthyl)-1,2-ethanediol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules and as a chiral ligand in asymmetric synthesis.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific optical properties.
Mecanismo De Acción
The mechanism of action of (S)-(+)-(2-Naphthyl)-1,2-ethanediol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chirality plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparación Con Compuestos Similares
- ®-(-)-(2-Naphthyl)-1,2-ethanediol
- 1,2-Dihydroxy-1,2-dihydronaphthalene
- 2-Naphthylmethanol
Comparison: (S)-(+)-(2-Naphthyl)-1,2-ethanediol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties compared to its enantiomer and other similar compounds. Its high enantioselectivity and specific interactions with molecular targets make it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C12H14O2 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
(1S)-1-(5,8-dihydronaphthalen-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C12H14O2/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-2,5-7,12-14H,3-4,8H2/t12-/m1/s1 |
Clave InChI |
JXEVRCMCTBQCHC-GFCCVEGCSA-N |
SMILES isomérico |
C1C=CCC2=C1C=CC(=C2)[C@@H](CO)O |
SMILES canónico |
C1C=CCC2=C1C=CC(=C2)C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





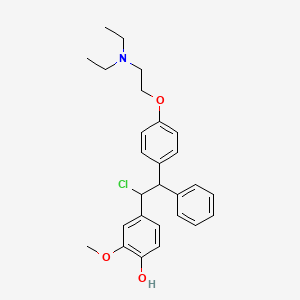
![2-Furanamine, 5-[[3-ethyl-6-(1-methylethyl)-7H-pyrazolo[5,1-c]-1,2,4-triazol-7-ylidene]methyl]-N,N-dimethyl-](/img/structure/B13836285.png)
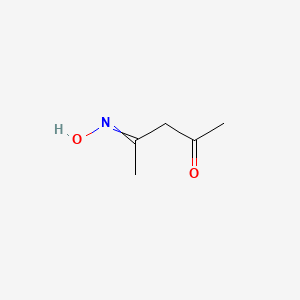
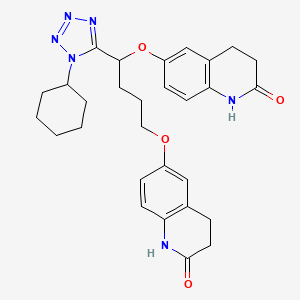

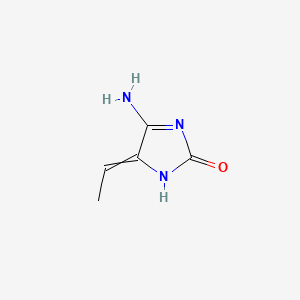
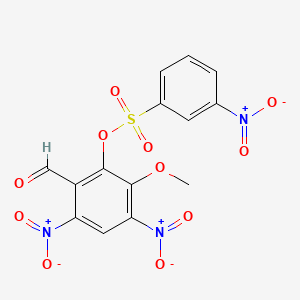
![N-(3,7-dihydro-2H-[1,4]dioxino[2,3-c]carbazol-3-ylmethyl)-2-(2-methoxyphenoxy)ethanamine](/img/structure/B13836313.png)
